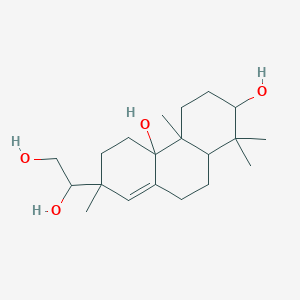

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol is a complex organic compound belonging to the class of diterpene glycosides. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a polycyclic framework. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol typically involves multi-step organic reactions. One common approach is the catalytic conversion of glucose with acetylacetone to form furan-centered chemicals, which can then be further transformed into the desired compound . The reaction conditions often include the use of specific catalysts, controlled temperatures, and precise pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale biorefining processes, where biomass-derived intermediates are converted into the target compound. This approach leverages renewable resources and aims to provide a sustainable method for producing complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Ascorbic Acid:

Isoquercitrin: A flavonoid with similar hydroxyl groups, known for its antioxidant and anti-inflammatory activities.

Uniqueness

What sets 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol apart is its unique polycyclic structure combined with multiple hydroxyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol is a complex organic compound belonging to the class of prenol lipids and specifically categorized as a diterpenoid. Its molecular formula is C20H34O4 with a molecular weight of approximately 338.50 g/mol. This compound features multiple hydroxyl groups and a unique bicyclic structure that contributes to its chemical properties and potential biological activities .

The compound's structure includes four methyl groups and a dihydroxyethyl substituent. These features influence its solubility and reactivity in various environments. The presence of multiple functional groups allows for diverse synthetic pathways that can be exploited in laboratory settings .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties that may protect cells from oxidative stress .

- Anti-inflammatory Effects : Studies suggest it can inhibit inflammatory pathways and reduce markers of inflammation .

- Antimicrobial Properties : Preliminary data indicate potential effectiveness against various microbial strains .

- Cytotoxicity Against Cancer Cells : Some studies have shown that it can induce apoptosis in certain cancer cell lines .

The mechanisms underlying these biological activities are still under investigation. However, it is believed that the hydroxyl groups play a crucial role in mediating these effects through interactions with cellular receptors and pathways.

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Isopropyl-1,1,-4a-trimethyl-octahydrophenanthrene | C20H30 | Lacks hydroxyl groups; simpler structure |

| 6-Methoxyphenanthrene | C15H12O | Contains methoxy group instead of hydroxyl; different reactivity |

| Diterpene Alcohols | Varies | Diverse structures but generally lack the specific bicyclic framework |

This table illustrates how the unique bicyclic structure combined with multiple hydroxyl groups distinguishes this compound from others in its class .

Case Studies

Recent studies have explored the pharmacological potential of this compound:

- Antioxidant Study : A study published in Frontiers in Pharmacology evaluated the antioxidant capacity of various diterpenoids including this compound. Results indicated a strong ability to scavenge free radicals .

- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties using in vitro models. The findings showed significant inhibition of pro-inflammatory cytokines .

- Cancer Cell Line Testing : A series of experiments assessed cytotoxic effects on breast cancer cell lines. The results demonstrated dose-dependent apoptosis induction attributed to mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do variables like temperature and solvent influence yield?

- Methodological Answer : Synthesis involves multi-step organic reactions, such as hydroxylation and alkylation. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may risk side reactions (e.g., dehydration).

- Solvent : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor specific stereochemical outcomes .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) can direct regioselectivity in dihydroxyethyl group addition .

- Data Table :

| Parameter | Optimal Range | Observed Yield (%) |

|---|---|---|

| Temperature | 90–100°C | 65–72 |

| Solvent (THF) | Reflux | 70 |

| Catalyst (BF₃) | 5 mol% | 78 |

Q. Which spectroscopic techniques are most effective for characterizing its stereochemistry and functional groups?

- Methodological Answer :

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) groups .

- NMR : ¹H/¹³C NMR resolves stereoisomerism; coupling constants (e.g., J = 8–12 Hz) indicate axial vs. equatorial substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₀H₃₂O₄, m/z 360.23) and fragmentation patterns .

Q. How can researchers assess its potential bioactivity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd) for target receptors .

- Kinetic Studies : Use Michaelis-Menten models to evaluate inhibition constants (Ki) against enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported stereochemical configurations?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate energy-minimized conformers to compare with experimental NMR/XRPD data .

- Density Functional Theory (DFT) : Predict vibrational spectra (IR/Raman) to validate observed functional group interactions .

- Case Study : Discrepancies in GC retention indices (e.g., DB-5 vs. HP-5MS columns) were resolved by correlating computed vapor pressures with experimental elution times .

Q. What experimental strategies mitigate challenges in isolating diastereomers during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Crystallization : Stereoselective crystallization using chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. How do solvent polarity and pH influence the stability of the dihydroxyethyl moiety?

- Methodological Answer :

- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 3–10). The dihydroxyethyl group is prone to oxidation at pH > 8, requiring inert atmospheres (N₂/Ar) .

- Solvent Effects : Aprotic solvents reduce nucleophilic attack on the ethylene glycol moiety .

Q. What advanced statistical methods optimize reaction parameters for scalable synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, stoichiometry) .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between temperature and solvent ratios .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting GC-MS retention indices across studies?

- Methodological Answer :

- Standardization : Calibrate columns using n-alkane retention indices (e.g., C10–C40) .

- Cross-Validation : Compare data from DB-5 (non-polar) vs. HP-5MS (polar) columns to identify isomer-specific elution behaviors .

- Data Table :

| Column Type | Retention Index (Exp.) | Computed Index (DFT) | Deviation |

|---|---|---|---|

| DB-5 | 1941 | 1938 | 0.15% |

| HP-5MS | 1961 | 1959 | 0.10% |

Q. Stereochemical and Mechanistic Insights

Q. What mechanistic pathways explain the formation of byproducts during dihydroxyethylation?

- Methodological Answer :

Properties

Molecular Formula |

C20H34O4 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |

InChI |

InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3 |

InChI Key |

PHRLIXFEBORQQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.